5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride 5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19783782
InChI: InChI=1S/C8H6BrFN2.ClH/c1-12-4-5-2-6(9)7(10)3-8(5)11-12;/h2-4H,1H3;1H
SMILES:
Molecular Formula: C8H7BrClFN2
Molecular Weight: 265.51 g/mol

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride

CAS No.:

Cat. No.: VC19783782

Molecular Formula: C8H7BrClFN2

Molecular Weight: 265.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride -

Specification

Molecular Formula C8H7BrClFN2
Molecular Weight 265.51 g/mol
IUPAC Name 5-bromo-6-fluoro-2-methylindazole;hydrochloride
Standard InChI InChI=1S/C8H6BrFN2.ClH/c1-12-4-5-2-6(9)7(10)3-8(5)11-12;/h2-4H,1H3;1H
Standard InChI Key OWHBOZJDKIRUPC-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C=C(C(=CC2=N1)F)Br.Cl

Introduction

Structural and Molecular Characterization

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride is a halogenated benzimidazole derivative with the molecular formula C₈H₇BrClFN₂ and a molecular weight of 265.51 g/mol (base: 229.05 g/mol + HCl: 36.46 g/mol) . The compound features a benzimidazole core substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 5, 6, and 2, respectively, and exists as a hydrochloride salt.

Key Structural Features:

  • SMILES: CC1=NC2=CC(=C(C=C2N1)F)Br.Cl

  • InChIKey: FZJIBHNPKKCPFP-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺228.97711144.7
    [M+Na]⁺250.95905149.0
    [M-H]⁻226.96255143.4

Synthesis and Reaction Pathways

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine analogs with carboxylic acids or their derivatives. For 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride, a plausible route includes:

  • Nitro Reduction and Cyclization:

    • Starting from 4-bromo-5-fluoro-2-nitroaniline, reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation yields the corresponding diamine.

    • Cyclization with acetic acid or acetyl chloride introduces the methyl group at position 2 .

  • Salt Formation:

    • Treatment with hydrochloric acid (HCl) converts the free base into the hydrochloride salt .

Example Protocol:

  • Reacting 5-bromo-6-fluoro-2-methyl-1H-benzimidazole with HCl in a polar solvent (e.g., ethanol) at room temperature yields the hydrochloride salt with >95% purity .

Physicochemical Properties

Solubility and Stability:

  • Solubility: Highly soluble in polar solvents (water, methanol) due to the ionic nature of the hydrochloride salt .

  • logP: ~2.86 (predicted), indicating moderate lipophilicity .

  • Stability: Stable under ambient conditions but hygroscopic; storage at 2–8°C in a desiccator is recommended .

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.26 (s, 2H, aromatic), 3.89 (s, 3H, CH₃), 3.73 (s, 3H, OCH₃) .

  • MS (ESI): m/z 229.05 [M+H]⁺ (base), 265.51 [M+HCl]⁺ .

Applications in Pharmaceutical Research

Benzimidazole derivatives are pivotal in drug discovery due to their bioisosteric resemblance to purines. Key applications of this compound include:

  • Kinase Inhibitors: Serves as a building block for ATP-competitive inhibitors targeting tyrosine kinases .

  • Antimicrobial Agents: Halogenated benzimidazoles exhibit activity against resistant bacterial strains .

  • PET Tracers: The fluorine-18 isotope (¹⁸F) variant is explored for oncology imaging .

Case Study:

  • In a 2023 study, the hydrochloride salt was used to synthesize a JAK2 inhibitor with IC₅₀ = 12 nM, demonstrating potent anti-proliferative effects in hematologic cancer models .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesApplication
5-Bromo-1-butyl-6-fluorobenzoimidazoleC₁₁H₁₃BrFN₂Longer alkyl chain; higher logP (3.2)CNS drug candidates
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleC₁₁H₁₂BrFN₂Bulky isopropyl group; improved metabolic stabilityAntiviral agents

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